3-Methoxyestriol, a metabolite of estradiol, has been the subject of various studies due to its potential therapeutic applications. While the provided data does not directly discuss 3-Methoxyestriol, it does provide insights into the effects of a related compound, 2-Methoxyestradiol (2-ME2), which shares a similar methoxy group and may have comparable biological activities. 2-ME2 has been shown to possess antiangiogenic, antiproliferative, and proapoptotic properties, making it a candidate for cancer treatment and possibly other diseases12345678.
While a specific synthesis method for 3-methoxyestriol is not described in the provided literature, it's worth noting that it is an endogenous metabolite of estradiol-17β. This suggests its synthesis likely occurs through enzymatic modifications of estradiol-17β within the body. [] Further research is needed to fully elucidate its biosynthetic pathway.
The available literature does not delve into specific chemical reactions involving 3-methoxyestriol. As an estrogen derivative, it likely undergoes reactions typical of steroids, such as oxidation, reduction, and conjugation. [] Its reactivity with specific reagents and under various conditions remains to be explored in detail.
2-ME2 has been identified as a promising agent for cancer treatment due to its ability to target both tumor and endothelial cells, inducing apoptosis in rapidly proliferating cells and inhibiting blood vessel formation2. It has shown efficacy in preclinical models and is being evaluated in clinical trials3. The compound's lack of cytotoxicity at effective doses adds to its therapeutic potential7.
Given its growth-inhibitory effects on smooth muscle and endothelial cells, 2-ME2 may have therapeutic implications for cardiovascular diseases. Its antiangiogenic properties could be valuable in preventing and treating conditions where pathological angiogenesis is a factor7.
2-ME2 has been studied for its effects on uterine fibroids, where it inhibits the TGF-β3-induced profibrotic response. This suggests a potential application in treating fibroids by modulating fibrogenic signaling pathways4.
There is speculation that endogenous formation of 2-ME2 may have a protective effect against estrogen-induced cancers. This hypothesis is based on the antitumorigenic and antiangiogenic effects observed with exogenous administration of 2-ME28.
2-Methoxyestradiol exerts its effects through various pathways. It induces apoptosis in endothelial cells, which is crucial for inhibiting angiogenesis, a process that is often upregulated in cancerous tissues1. The compound activates stress-activated protein kinase (SAPK) signaling and upregulates Fas expression, contributing to its apoptotic effects1. Additionally, 2-ME2 has been shown to disrupt microtubule function, leading to cell cycle arrest and apoptosis6. It also modulates the extrinsic pathway of apoptosis by up-regulating death receptor 5 (DR5) and sensitizing cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)5. Furthermore, 2-ME2 can inhibit the hypoxia-inducible factor (HIF-1α), a key transcription factor in angiogenesis3. In the context of fibroids, 2-ME2 ameliorates the profibrotic response induced by transforming growth factor β3 (TGF-β3) by affecting both Smad-dependent and Smad-independent pathways4.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4